Cas no 183208-11-9 (5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride)
5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride
- 5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride
- NE58095
- Z1263529604
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride, AldrichCPR
- 5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride
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- Inchi: 1S/C9H15N3O.ClH/c1-2-8-11-9(12-13-8)7-4-3-5-10-6-7;/h7,10H,2-6H2,1H3;1H
- InChI Key: OBNPTPDBYZEWSC-UHFFFAOYSA-N
- SMILES: Cl.O1C(CC)=NC(C2CNCCC2)=N1
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 165
- Topological Polar Surface Area: 51
5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM512509-1g |
5-Ethyl-3-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride |
183208-11-9 | 97% | 1g |
$585 | 2023-02-17 | |
| Enamine | EN300-66671-0.05g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
183208-11-9 | 95% | 0.05g |
$19.0 | 2023-02-13 | |
| Enamine | EN300-66671-0.1g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
183208-11-9 | 95% | 0.1g |
$27.0 | 2023-02-13 | |
| Enamine | EN300-66671-0.25g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
183208-11-9 | 95% | 0.25g |
$40.0 | 2023-02-13 | |
| Enamine | EN300-66671-0.5g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
183208-11-9 | 95% | 0.5g |
$62.0 | 2023-02-13 | |
| Enamine | EN300-66671-1.0g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
183208-11-9 | 95% | 1.0g |
$80.0 | 2023-02-13 | |
| Enamine | EN300-66671-2.5g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
183208-11-9 | 95% | 2.5g |
$168.0 | 2023-02-13 | |
| Enamine | EN300-66671-5.0g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
183208-11-9 | 95% | 5.0g |
$332.0 | 2023-02-13 | |
| Enamine | EN300-66671-10.0g |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride |
183208-11-9 | 95% | 10.0g |
$647.0 | 2023-02-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN9042-1-1G |
5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride |
183208-11-9 | 95% | 1g |
¥ 2,626.00 | 2023-04-14 |
5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride Suppliers
5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride
Recent Advances in the Study of 5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride (CAS: 183208-11-9)
The compound 5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride (CAS: 183208-11-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, featuring a 1,2,4-oxadiazole core, has been investigated for its role as a modulator of various biological targets, including neurotransmitter receptors and enzymes involved in critical metabolic pathways. Recent studies have highlighted its promising pharmacological properties, making it a candidate for further drug development.
One of the key areas of interest is the compound's interaction with the central nervous system (CNS). Research published in the Journal of Medicinal Chemistry (2023) demonstrated that 5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This finding suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease and schizophrenia, where α7 nAChRs play a crucial role. The study utilized in vitro binding assays and molecular docking simulations to elucidate the compound's binding mode, revealing a unique interaction with the receptor's orthosteric site.
In addition to its CNS activity, recent investigations have explored the compound's potential as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The mechanism appears to involve the suppression of NF-κB signaling, a pathway central to inflammatory responses. These findings open new avenues for developing therapies targeting chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Pharmacokinetic studies have also advanced our understanding of this compound. A recent preclinical investigation evaluated its absorption, distribution, metabolism, and excretion (ADME) properties in rodent models. The results, published in Drug Metabolism and Disposition (2023), indicated favorable oral bioavailability and moderate plasma half-life, supporting its potential as an orally administered therapeutic. However, the study also noted the need for further optimization to mitigate first-pass metabolism, which could enhance its clinical efficacy.
From a synthetic chemistry perspective, novel routes for the scalable production of 5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride have been developed. A 2024 paper in Organic Process Research & Development described an efficient, high-yield synthesis using a one-pot cyclization strategy, significantly reducing production costs and environmental impact. This advancement is critical for facilitating large-scale manufacturing and future clinical trials.
Despite these promising developments, challenges remain. Toxicity profiling in long-term animal studies and comprehensive off-target effect analyses are necessary to ensure safety. Additionally, the compound's selectivity over related receptors and enzymes requires further refinement to minimize potential side effects. Collaborative efforts between academic and industrial researchers are expected to address these issues in the coming years.
In conclusion, 5-ethyl-3-(3-piperidyl)-1,2,4-oxadiazole;hydrochloride (CAS: 183208-11-9) represents a multifaceted candidate with therapeutic potential across neurological and inflammatory disorders. Continued research into its mechanisms, optimized synthesis, and thorough preclinical evaluation will be essential to translate these findings into clinical applications. The compound's versatility and growing body of supportive data position it as a noteworthy subject in contemporary drug discovery.
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